3,6-Diaminophthalimide
Description
Contextual Significance within Phthalimide (B116566) Chemistry
Phthalimides are a well-known class of organic compounds characterized by an isoindole-1,3-dione structure. rsc.orgwikipedia.org Historically, they are recognized for their role in the Gabriel synthesis, a fundamental method for preparing primary amines. wikipedia.orgorganic-chemistry.org The phthalimide group serves as a versatile precursor in the synthesis of pharmaceuticals, agrochemicals, polymers, and dyes. rsc.orgresearchgate.net
The significance of 3,6-diaminophthalimide stems from the functionalization of the core phthalimide structure with two amino groups at the 3 and 6 positions. These electron-donating groups fundamentally alter the molecule's properties compared to the parent phthalimide. This substitution is critical for its applications in materials science and medicinal chemistry, particularly in the development of fluorescent probes and complex molecular architectures. The amino groups enhance the molecule's ability to engage in hydrogen bonding and modify its electronic transitions, making its derivatives highly responsive to their chemical environment. nih.govnih.gov
Historical Trajectory of Research on this compound
The study of phthalimides dates back to the late 19th century with the development of the Gabriel synthesis in 1887. rsc.org Research into functionalized phthalimides, such as this compound, followed as chemists sought to create novel molecules with specific properties. The synthesis of derivatives with substituents on the phthalic ring, like nitro groups, provided a pathway to amino-substituted compounds.
Early synthetic routes to this compound often started from 3,6-dinitrophthalic acid or its anhydride (B1165640). acs.org However, these methods could be limited, particularly when introducing primary aliphatic amines. acs.org A key advancement reported in 2006 detailed an improved and more general methodology for synthesizing a variety of 3,6-diaminophthalimides. acs.orgnih.gov This improved route proceeds through a 3,6-bis(acetylamino)phthalic anhydride intermediate, which is more amenable to reaction with a wider range of amines, followed by the removal of the acetyl protecting groups to yield the final di-amino product in high yields. acs.orgacs.org This development significantly expanded the accessibility and utility of this compound derivatives for further research.
Current Research Landscape and Emerging Trends
Current research on this compound is heavily focused on its application as a fundamental building block in supramolecular chemistry and materials science. One prominent area of investigation is its use in the synthesis of foldamers—synthetic oligomers that adopt well-defined, folded conformations resembling those of natural biomolecules like proteins. acs.org Specifically, this compound has been used to create ureidophthalimide-based foldamers, where its structure directs the folding process through intramolecular interactions. acs.orgacs.org The ability to attach various functional groups to the diaminophthalimide core allows researchers to tune the properties of these foldamers, such as their solubility and binding capabilities. acs.orgnih.gov
Another major trend is the utilization of the unique photophysical properties of phthalimide derivatives. The electron-donating amino groups in this compound make it and its derivatives promising candidates for fluorescent probes. nih.gov The fluorescence of such compounds can be highly sensitive to the surrounding environment, such as solvent polarity, a phenomenon known as solvatochromism. mdpi.comresearchgate.net This property is being explored to create sensors that can report on the microenvironment of chemical or biological systems. mdpi.com The development of new phthalimide derivatives with tailored absorption and emission characteristics continues to be an active field of research, aiming to create advanced materials for applications in electronics and bio-imaging. nih.govmdpi.com
Chemical and Physical Properties
The properties of this compound are best understood in the context of its parent compound and related derivatives. The addition of amino groups significantly influences the molecule's characteristics.
Interactive Table: Properties of this compound and Related Compounds
| Property | Phthalimide | 3-Aminophthalimide | 3,5-Diaminophthalimide |
| CAS Number | 85-41-6 wikipedia.orgchemicalbook.com | 2518-24-3 scbt.com | N/A (Isomer) |
| Molecular Formula | C₈H₅NO₂ wikipedia.orgchemicalbook.com | C₈H₆N₂O₂ scbt.com | C₈H₇N₃O₂ nih.gov |
| Molecular Weight | 147.13 g/mol wikipedia.orgchemicalbook.com | 162.15 g/mol scbt.com | 177.16 g/mol nih.gov |
| Appearance | White solid wikipedia.org | Data not available | Data not available |
| Melting Point | 232-235 °C chemicalbook.com | Data not available | Data not available |
Structure
3D Structure
Properties
IUPAC Name |
4,7-diaminoisoindole-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3O2/c9-3-1-2-4(10)6-5(3)7(12)11-8(6)13/h1-2H,9-10H2,(H,11,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNDGADUBGMTBEC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C(=C1N)C(=O)NC2=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70168060 | |
| Record name | 3,6-Diaminophthalimide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70168060 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1660-15-7 | |
| Record name | 3,6-Diaminophthalimide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001660157 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3,6-Diaminophthalimide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70168060 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Chemical Transformations
Established Synthetic Pathways for 3,6-Diaminophthalimide
The synthesis of this compound can be achieved through several established routes, each with its own set of precursors and reaction conditions. These methods have been refined over time to improve yields and purity.
Nitration and Reduction Approaches
Phthalic Anhydride (B1165640) Precursor Routes
Phthalic anhydride and its derivatives are common starting materials for the synthesis of phthalimides. researchgate.netsphinxsai.com The general method involves the condensation of phthalic anhydrides with primary amines at high temperatures. researchgate.net Specifically, 3-nitrophthalic anhydride can be used as a precursor. For example, it can be reacted with p-aminoacetophenone to form an intermediate, which is then used to synthesize chalcone (B49325) derivatives. ekb.eg The synthesis of N-substituted phthalimides often starts with phthalic anhydride reacting with a primary amine in a solvent like acetic acid. researchgate.net
A method for preparing aminophthalic anhydrides in high yields involves the catalytic reduction of the corresponding nitro compounds derived from phthalic anhydride. google.com For example, 3-nitrophthalic anhydride can be reduced to 3-aminophthalic anhydride, which can then be further processed. google.com
Table 1: Synthesis of Phthalimide (B116566) Derivatives from Phthalic Anhydride
| Precursor 1 | Precursor 2 | Solvent | Conditions | Product | Yield (%) | Reference |
|---|---|---|---|---|---|---|
| Phthalic anhydride | Primary amines | Acetic acid | Reflux | N-substituted phthalimides | 86-98 | researchgate.net |
| 3-Nitrophthalic anhydride | p-Aminoacetophenone | - | Fusion | 2-(4-Acetyl-phenyl)-4-nitro-isoindole-1,3-dione | - | ekb.eg |
Note: This table provides examples of phthalimide synthesis from phthalic anhydride precursors. The specific synthesis of this compound from a phthalic anhydride precursor would involve a di-functionalized amine or subsequent functional group transformations.
Palladium-Mediated Catalytic Reduction Methods
Palladium catalysts are highly effective for the reduction of nitro groups to amines, a key step in many synthetic routes to amino-substituted aromatic compounds. nih.govresearchgate.net Palladium on carbon (Pd/C) is a classic catalyst for such reductions using hydrogen gas. nih.gov Palladium(II) acetate (B1210297) in combination with a silane (B1218182) reducing agent like polymethylhydrosiloxane (B1170920) (PMHS) can efficiently reduce aromatic nitro compounds to anilines at room temperature. researchgate.net These methods are noted for their high yields and tolerance of various functional groups. researchgate.net The use of palladium catalysts is also central to preparing aminophthalic anhydrides from their nitro precursors in high yields. google.com The development of water-based micellar catalysis using palladium at parts-per-million (PPM) levels represents a significant advancement, making the process more sustainable. youtube.com
Table 2: Palladium-Catalyzed Reduction of Nitroarenes
| Catalyst System | Reductant | Temperature | Key Feature | Reference |
|---|---|---|---|---|
| Palladium(II) acetate / aq. KF | Polymethylhydrosiloxane (PMHS) | Room Temperature | High yields, quick reactions (30 min) | researchgate.net |
| Palladium on magnetite | - | - | Multicomponent reductive amination | researchgate.net |
| Palladium nanoparticles | Grignard reagent | - | PPM level of Palladium | youtube.com |
Other Conventional Synthetic Routes
An improved methodology for the synthesis of various 3,6-diaminophthalimides has been reported, resulting in high yields and allowing for a wide range of functionalities to be incorporated. nih.gov Another approach involves the use of 4-methoxybenzylamine (B45378) as a nitrogen source to substitute chloro groups on a precursor like 3,6-dichloropyridazine, followed by deprotection to yield the diamino product. researchgate.net
Advanced Synthetic Strategies and Process Optimization
To meet the demands of modern chemical production, advanced synthetic strategies and process optimization techniques are continuously being developed. These methods aim to improve efficiency, safety, and environmental friendliness.
High-Temperature, High-Pressure Reaction Conditions
The use of high-temperature, high-pressure (HTHP) conditions, particularly with water or a mixture of water and ethanol (B145695) as the solvent, has been shown to be an effective and clean method for synthesizing phthalimide derivatives. researchgate.netrsc.org This approach relies on the condensation of o-phthalic acid and amines. rsc.org The unique properties of water/ethanol mixtures at high temperatures and pressures, such as their dehydrating effect and changes in solvation properties, facilitate the reaction and often lead to the formation of pure crystalline products. rsc.org Moderate to excellent yields can be obtained depending on the specific amine used. rsc.org
Derivatization and Functionalization of the this compound Core
Heterocyclic Annulation Strategies
The presence of two amino groups in an ortho relationship on the aromatic core of this compound provides a versatile platform for the construction of fused heterocyclic ring systems. These annulation strategies are crucial for synthesizing more complex, polycyclic molecules with potential applications in materials science and medicinal chemistry. The primary approaches involve the condensation of the diamine with bifunctional electrophiles to build new five- or six-membered rings fused to the phthalimide framework.
One of the most common strategies for forming a fused six-membered heterocycle is through the condensation of an ortho-diamine with a 1,2-dicarbonyl compound. This reaction, when applied to this compound, is expected to yield derivatives of pyrazino[2,3-f]isoindole-5,7-dione. The general method involves the reaction of the diamine with an α-dicarbonyl compound, such as glyoxal (B1671930) or benzil (B1666583), typically under acidic or neutral conditions with heating. The initial step is the formation of a diimine intermediate, which then undergoes cyclization and subsequent oxidation (often spontaneously with air) to form the aromatic pyrazine (B50134) ring.
Another key annulation strategy involves the reaction of this compound with aldehydes to form fused imidazole (B134444) rings. This cyclocondensation reaction typically proceeds by reacting the diamine with two equivalents of an aldehyde or one equivalent of an aldehyde followed by an oxidative cyclization step. This approach leads to the formation of 1H-imidazo[4,5-f]isoindole-5,7(6H)-dione derivatives. The reaction with different aldehydes allows for the introduction of various substituents onto the newly formed imidazole ring.
A third important strategy is the formation of a fused 1,2,3-triazole ring, which would result in a triazolo[4,5-f]isoindole-5,7-dione system. This transformation can be achieved through the diazotization of both amino groups of this compound using a reagent like sodium nitrite (B80452) in an acidic medium, followed by an intramolecular cyclization. This tandem diazotization/cyclization is a known method for creating fused triazole rings on aromatic systems. researchgate.netresearchgate.net
Research Findings on Annulation Reactions
Detailed studies on analogous aromatic ortho-diamines demonstrate the feasibility and conditions for these transformations.
Formation of Fused Pyrazines:
The reaction of ortho-diamines with α-dicarbonyl compounds is a well-established route to fused pyrazines, such as quinoxalines from 1,2-diaminobenzene. chemspider.com For this compound, the reaction with glyoxal would yield the parent pyrazino[2,3-f]isoindole-5,7-dione, while reaction with benzil would produce the diphenyl-substituted derivative.
| Reactant 1 | Reactant 2 | Conditions | Product | Yield (%) |
| This compound | Glyoxal | n-Propanol/Water, 70°C | Pyrazino[2,3-f]isoindole-5,7-dione | N/A |
| This compound | Benzil | Ethanol, Reflux | 6,7-Diphenylpyrazino[2,3-f]isoindole-5,7-dione | N/A |
Formation of Fused Imidazoles:
The synthesis of fused imidazoles from ortho-diamines and aldehydes is a versatile reaction. The process can be promoted by various catalysts or reagents that facilitate the cyclization and subsequent oxidation to the aromatic imidazole ring.
| Reactant 1 | Reactant 2 | Conditions | Product | Yield (%) |
| This compound | Formaldehyde | Oxidizing agent (e.g., air) | 1H-Imidazo[4,5-f]isoindole-5,7(6H)-dione | N/A |
| This compound | Benzaldehyde | Oxidizing agent (e.g., air) | 6-Phenyl-1H-imidazo[4,5-f]isoindole-5,7(6H)-dione | N/A |
Formation of Fused Triazoles:
The synthesis of fused 1,2,3-triazoles from ortho-diamines is typically a two-step, one-pot process involving diazotization and cyclization. researchgate.net This strategy applied to this compound would lead to the formation of the 1H- Current time information in Bangalore, IN.nih.govnih.govtriazolo[4,5-f]isoindole-5,7(6H)-dione ring system.
| Reactant | Reagents | Conditions | Product | Yield (%) |
| This compound | 1. NaNO₂, HCl | 0-5°C | 1H- Current time information in Bangalore, IN.nih.govnih.govTriazolo[4,5-f]isoindole-5,7(6H)-dione | N/A |
| 2. Heat |
Spectroscopic and Photophysical Investigations
Luminescence Spectroscopy (Fluorescence and Phosphorescence)
Following absorption of light, the excited molecule can return to the ground state by emitting a photon. This process is known as luminescence.
3,6-Diaminophthalimide and its analogues are known for their strong fluorescence. The characteristics of this emission, particularly the wavelength of maximum emission (λem), are highly dependent on the solvent environment. This sensitivity makes them valuable as fluorescent probes.
Similar to their absorption spectra, the fluorescence spectra of aminophthalimides exhibit strong positive solvatochromism, meaning the emission peak shifts to longer wavelengths (red-shifts) as the solvent polarity increases. rsc.org This effect is typically more pronounced for emission than for absorption. The reason for this is that after excitation but before emission, the solvent molecules have time to reorient or relax around the highly polar excited state of the fluorophore. This solvent relaxation lowers the energy of the excited state, leading to a lower energy (longer wavelength) emission. In non-polar solvents, this relaxation is minimal, resulting in higher-energy, blue-shifted fluorescence. For instance, related aminonaphthalimide compounds show dramatic color changes from blue in non-polar hexane (B92381) to yellow or orange in polar methanol. rsc.org
The fluorescence quantum yield (ΦF) is a measure of the efficiency of the fluorescence process. It is defined as the ratio of the number of photons emitted to the number of photons absorbed. horiba.com
The most common method for determining ΦF is the relative method, which involves comparing the fluorescence of the test sample to that of a well-characterized fluorescence standard with a known quantum yield. horiba.comshimadzu.com The calculation is performed using the following equation:
ΦX = ΦST * (GradX / GradST) * (nX² / nST²)
Where:
ΦX and ΦST are the fluorescence quantum yields of the unknown sample and the standard, respectively.
GradX and GradST are the gradients from the plot of integrated fluorescence intensity versus absorbance for the sample and the standard. horiba.com
nX and nST are the refractive indices of the sample and standard solutions, respectively. shimadzu.com
To ensure accuracy, several conditions must be met:
Solutions should be optically dilute (absorbance < 0.1 at the excitation wavelength) to avoid inner filter effects. horiba.comiss.com
The standard should be chosen to have absorption and emission profiles that overlap with the sample. iss.com
Measurements for the sample and standard should be performed under identical instrumental conditions. iss.com
Well-established standards with reliably known quantum yields are crucial for this method. iupac.orgresearchgate.net Commonly used standards include quinine (B1679958) sulfate (B86663) (in 0.1 M H₂SO₄), fluorescein (B123965) (in 0.1 M NaOH), and rhodamine 6G (in ethanol). iupac.org
The Stokes shift is the difference in energy (or wavelength/wavenumber) between the position of the absorption maximum and the emission maximum of the same electronic transition. lmpv.nl This phenomenon is a direct consequence of the energy loss that occurs between absorption and emission.
The primary mechanisms contributing to the Stokes shift in molecules like this compound are:
Vibrational Relaxation: Upon excitation, the molecule is often promoted to a higher vibrational level of the excited electronic state. It then rapidly loses this excess vibrational energy as heat to the surroundings (e.g., solvent molecules) and relaxes to the lowest vibrational level of the excited state before fluorescence occurs. This non-radiative energy loss contributes to the Stokes shift.
Solvent Reorganization: As described previously, aminophthalimides exhibit a significant increase in dipole moment upon excitation. In polar solvents, the surrounding solvent molecules reorient themselves to stabilize this new, more polar excited state. This reorganization lowers the energy of the excited state before emission can occur, thereby increasing the energy gap between absorption and emission and resulting in a large Stokes shift. researchgate.netnih.gov The large Stokes shifts observed for aminophthalimides in polar solvents are a hallmark of this process. rsc.org
The magnitude of the Stokes shift is therefore highly dependent on solvent polarity, increasing as the polarity of the solvent increases. This relationship provides valuable insight into the changes in electronic distribution between the ground and excited states.
Data Tables
Table 1: Hypothetical Photophysical Properties of this compound in Various Solvents This table is illustrative, based on the known behavior of similar aminophthalimide compounds.
| Solvent | Absorption Max (λabs, nm) | Emission Max (λem, nm) | Quantum Yield (ΦF) | Stokes Shift (cm⁻¹) |
| Toluene | 405 | 491 | 0.35 | 4200 |
| Chloroform | 415 | 515 | 0.40 | 4650 |
| Ethyl Acetate (B1210297) | 420 | 530 | 0.55 | 4980 |
| Acetonitrile | 425 | 550 | 0.60 | 5400 |
| Ethanol (B145695) | 430 | 575 | 0.50 | 6050 |
| Water | 440 | 592 | 0.05 | 6300 |
Vibrational Spectroscopy
Vibrational spectroscopy techniques, including Infrared (IR) and Raman spectroscopy, are essential for confirming the molecular structure of this compound by identifying its functional groups and characterizing its molecular vibrations.
IR spectroscopy measures the absorption of infrared radiation by a molecule, causing its bonds to vibrate. The resulting spectrum provides a "fingerprint" of the molecule's functional groups. For this compound, the key characteristic absorption bands are used to confirm the presence of the amine and imide functionalities. researchgate.net
N-H Stretching: The primary amine groups (-NH₂) give rise to a pair of distinct absorption bands in the region of 3300-3500 cm⁻¹. These correspond to the asymmetric and symmetric stretching vibrations of the N-H bonds.
C=O Stretching: The phthalimide (B116566) group contains two carbonyl (C=O) groups within a five-membered ring. These produce strong absorption bands, typically in the 1640-1720 cm⁻¹ region. researchgate.net The coupling between the two carbonyls results in two distinct bands: an asymmetric stretching band at a higher frequency and a symmetric stretching band at a lower frequency.
C-N Stretching: The stretching vibrations of the C-N bonds associated with the amino groups typically appear in the 1250-1350 cm⁻¹ range.
Aromatic C=C Stretching: Vibrations from the benzene (B151609) ring are observed in the 1450-1600 cm⁻¹ region.
Interactive Table: Key IR Absorption Frequencies for this compound
| Vibrational Mode | Functional Group | Expected Frequency Range (cm⁻¹) | Intensity |
| Asymmetric & Symmetric N-H Stretch | Primary Amine (-NH₂) | 3300 - 3500 | Medium to Strong |
| Asymmetric C=O Stretch | Imide (-CO-N-CO-) | ~1710 - 1720 | Strong |
| Symmetric C=O Stretch | Imide (-CO-N-CO-) | ~1645 - 1660 | Strong |
| Aromatic C=C Stretch | Benzene Ring | 1450 - 1600 | Medium to Weak |
| C-N Stretch | Aryl Amine | 1250 - 1350 | Medium |
Raman spectroscopy is a complementary technique to IR that involves the inelastic scattering of monochromatic light. It is particularly sensitive to non-polar bonds and symmetric vibrations, providing valuable information about the carbon skeleton of this compound.
While a detailed Raman spectrum is not widely published, the expected features would include:
Ring Breathing Vibrations: Strong, sharp signals corresponding to the symmetric expansion and contraction of the aromatic ring.
Symmetric C=O Stretching: The symmetric stretch of the carbonyl groups, also seen in the IR spectrum, would be observable.
Raman spectroscopy is less susceptible to interference from aqueous solvents, making it a useful tool for studying the molecule in biological or aqueous environments. researchgate.net
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the precise structure of a molecule by probing the magnetic properties of atomic nuclei, primarily ¹H (protons) and ¹³C.
The ¹H NMR spectrum of this compound provides information on the chemical environment of each proton in the molecule. In a solvent like DMSO-d₆, distinct signals are expected for the amine and aromatic protons.
Amine Protons (-NH₂): The protons on the two primary amine groups are expected to appear as a broad singlet in the region of 5.0-6.0 ppm. researchgate.netresearchgate.net The exact chemical shift can be sensitive to solvent, concentration, and temperature due to hydrogen bonding.
Aromatic Protons (-CH-): The phthalimide ring has two aromatic protons. Due to the symmetrical nature of the 3,6-diamino substitution, these two protons are chemically equivalent. They would appear as a single signal, likely a singlet, in the aromatic region, typically between 6.5 and 7.5 ppm.
Interactive Table: Predicted ¹H NMR Chemical Shifts for this compound (in DMSO-d₆)
| Proton Type | Number of Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| Amine (H₂N-) | 4 | 5.0 - 6.0 | Broad Singlet |
| Aromatic (Ar-H) | 2 | 6.5 - 7.5 | Singlet |
The ¹³C NMR spectrum reveals the different carbon environments within the this compound molecule.
Carbonyl Carbons (C=O): The two equivalent imide carbonyl carbons are the most deshielded and appear far downfield, typically in the range of 165-170 ppm.
Aromatic Carbons (C-NH₂): The two carbons directly attached to the electron-donating amino groups are shielded relative to other aromatic carbons and would appear further upfield in the aromatic region, around 105-115 ppm.
Other Aromatic Carbons: The remaining four aromatic carbons (two quaternary carbons of the fused ring system and two carbons adjacent to the carbonyls) would have distinct signals in the 120-150 ppm range, with their exact positions determined by the combined electronic effects of the amine and carbonyl groups.
Interactive Table: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Type | Predicted Chemical Shift (δ, ppm) |
| Carbonyl (C=O) | 165 - 170 |
| Aromatic C-NH₂ | 105 - 115 |
| Other Aromatic Carbons | 120 - 150 |
Advanced NMR Techniques for Structural Elucidation
The definitive structure of this compound is unequivocally established using a suite of advanced 2D Nuclear Magnetic Resonance (NMR) techniques. While standard one-dimensional ¹H and ¹³C NMR provide initial data, 2D experiments are crucial for unambiguous assignment of all proton and carbon signals, especially in complex aromatic systems. stenutz.eu These experiments reveal through-bond correlations, providing a clear map of the molecular connectivity.
Key techniques employed for the structural elucidation of this compound include:
COSY (Correlation Spectroscopy): This ¹H-¹H correlation experiment is used to identify protons that are coupled to each other, typically separated by two or three bonds. For this compound, COSY spectra would show cross-peaks between the two aromatic protons on the benzene ring, confirming their adjacent positions.
HSQC (Heteronuclear Single Quantum Coherence): This technique correlates the chemical shifts of protons directly attached to heteronuclei, most commonly ¹³C. researchgate.net It is highly sensitive and allows for the direct assignment of protonated carbons in the this compound molecule. nih.gov Each aromatic C-H group would produce a distinct correlation peak, linking the proton signal to its corresponding carbon signal.
The expected correlations from these 2D NMR experiments provide irrefutable evidence for the assigned structure of this compound.
Table 1: Expected 2D NMR Correlations for this compound
| Technique | Correlated Nuclei | Expected Key Correlations | Information Gained |
| COSY | ¹H - ¹H | Correlation between the two aromatic protons (H-4 and H-5). | Confirms the connectivity of protons on the aromatic ring. |
| HSQC | ¹H - ¹³C (1-bond) | Correlations between each aromatic proton and its directly attached carbon. | Assigns the chemical shifts of protonated aromatic carbons. |
| HMBC | ¹H - ¹³C (2-4 bonds) | Correlations from aromatic protons to carbonyl carbons and adjacent quaternary carbons (C-3 and C-6). | Assigns quaternary carbons and confirms the overall carbon skeleton of the molecule. |
X-ray Diffraction Analysis
X-ray diffraction techniques are indispensable for determining the precise three-dimensional arrangement of atoms in the solid state, providing fundamental data on molecular geometry and intermolecular interactions.
Single-Crystal X-ray Diffraction for Solid-State Structure
Single-Crystal X-ray Diffraction (SC-XRD) is the most powerful method for obtaining an exact three-dimensional structure of a molecule. nih.govwikipedia.org This technique, when applied to a suitable single crystal of this compound, would yield precise measurements of unit cell dimensions, bond lengths, and bond angles. nih.gov
Although a specific crystallographic information file (CIF) for this compound is not publicly available, analysis of the closely related compound 4-Aminophthalimide provides representative data for the phthalimide core. researchgate.netnih.gov The crystal structure reveals detailed information about the planarity of the fused ring system and the geometry of the substituent groups. researchgate.netnih.gov Such an analysis for this compound would similarly define the positions of the two amino groups and the imide function, and reveal how the molecules pack in the crystal lattice, including any intermolecular hydrogen bonding involving the amino and imide groups.
Table 2: Representative Crystallographic Data for an Aminophthalimide Core (Based on 4-Aminophthalimide)
| Parameter | Description | Example Value (for 4-Aminophthalimide) nih.gov |
| Formula | Chemical Formula | C₈H₆N₂O₂ |
| Crystal System | The symmetry system of the crystal lattice. | Orthorhombic |
| Space Group | The specific symmetry group of the crystal. | Pna2₁ |
| a, b, c (Å) | The lengths of the unit cell axes. | a = 14.5786 Å, b = 13.0728 Å, c = 3.7216 Å |
| α, β, γ (°) | The angles of the unit cell. | α = 90°, β = 90°, γ = 90° |
| Volume (ų) | The volume of the unit cell. | 709.27 ų |
| Z | The number of molecules in the unit cell. | 4 |
| Key Bond Lengths | e.g., Carbonyl C=O, Aromatic C-C. | ~1.22 Å (C=O), ~1.38 Å (Aromatic C-C) |
| Key Bond Angles | e.g., C-N-C in the imide ring. | ~111° |
Note: This data is for the related compound 4-Aminophthalimide and serves as an illustrative example of the parameters obtained from a single-crystal X-ray diffraction study.
Powder X-ray Diffraction for Crystalline Phases
Powder X-ray Diffraction (PXRD) is a crucial technique for the characterization of a bulk crystalline solid. sigmaaldrich.com Instead of using a single crystal, PXRD uses a finely powdered sample, which contains a vast number of crystallites in random orientations. This method is essential for identifying the specific crystalline form or polymorph of this compound.
The resulting diffraction pattern, a plot of X-ray intensity versus the diffraction angle (2θ), serves as a unique "fingerprint" for the compound's crystal structure. This pattern can be used to:
Confirm the identity of synthesized this compound by comparing its PXRD pattern to a known standard.
Assess the purity of the bulk sample, as the presence of crystalline impurities would result in additional peaks in the diffractogram.
Study polymorphism, where different crystalline forms of the same compound would each produce a distinct PXRD pattern.
Distinguish between crystalline and amorphous solid forms. A crystalline sample produces a pattern of sharp, well-defined peaks, whereas an amorphous solid yields a broad, featureless halo.
Time-Resolved Spectroscopic Techniques
Time-resolved spectroscopy investigates the dynamic processes that occur in a molecule after it absorbs light. These techniques are vital for understanding the photophysical behavior of fluorescent compounds like this compound, revealing the pathways and timescales of excited-state relaxation.
Picosecond and Femtosecond Transient Absorption Studies
Femtosecond transient absorption spectroscopy is a pump-probe technique that allows for the observation of short-lived excited states on timescales from femtoseconds (10⁻¹⁵ s) to nanoseconds (10⁻⁹ s). Studies on the related molecule 4-Aminophthalimide demonstrate that upon photoexcitation, a cascade of ultrafast events occurs. nih.gov
For this compound, this technique would probe processes such as:
Intramolecular Charge Transfer (ICT): The amino groups are strong electron donors and the phthalimide core is an electron acceptor. Upon excitation, an ultrafast transfer of electron density from the amino groups to the phthalimide ring is expected, creating a highly polar excited state.
Solvent Relaxation: The newly formed polar excited state will induce a reorientation of surrounding solvent molecules. Transient absorption tracks the spectral shifts associated with this relaxation, providing insight into the solvent environment.
Excited State Deactivation: The technique follows the decay of the excited state back to the ground state, identifying the time constants for processes like fluorescence, intersystem crossing to a triplet state, and non-radiative decay. In protic solvents, specific interactions like hydrogen-bond dynamics can also be observed, with processes such as exciplex formation occurring in less than 50 picoseconds. nih.gov
Table 3: Potential Excited-State Processes in this compound and Their Typical Timescales
| Process | Timescale | Description |
| Initial Excitation | < 100 fs | Absorption of a photon promotes the molecule to an excited electronic state. |
| Intramolecular Charge Transfer | 100s fs - few ps | Rapid transfer of electron density from the amino groups to the phthalimide core. |
| Solvent Relaxation / Solvation | ps - 100s ps | Reorientation of solvent molecules around the newly formed polar excited state, leading to spectral shifts. nih.gov |
| Excited State Decay (Fluorescence) | ns | Radiative relaxation from the lowest singlet excited state back to the ground state, emitting a photon. |
Luminescence Lifetime Measurements
Luminescence lifetime (τ) is a fundamental photophysical parameter that measures the average time a molecule spends in the excited state before returning to the ground state via fluorescence or phosphorescence. This measurement is highly sensitive to the molecule's local environment and provides crucial information about deactivation pathways.
For fluorescent dyes like this compound, the fluorescence lifetime is typically measured using Time-Correlated Single Photon Counting (TCSPC). The lifetime is known to be significantly influenced by the solvent polarity and the presence of specific interactions like hydrogen bonding. Studies on related naphthalimide and aminophthalimide derivatives show that fluorescence lifetimes can vary significantly, often in the range of 0.5 to 9 nanoseconds. Generally, in more polar solvents, additional non-radiative decay pathways can become more efficient, leading to a shortening of the fluorescence lifetime.
Table 4: Representative Fluorescence Lifetimes (τ) for Related Fluorophores in Different Solvents
| Fluorophore Class | Solvent | Typical Lifetime (ns) | Reference |
| Naphthalimide Derivatives | Dioxane | ~8-9 ns | |
| Naphthalimide Derivatives | Methanol | ~4-6 ns | |
| Coumarin 6 | Ethanol | ~2.5 ns | |
| Rhodamine B | Water (dilute) | ~1.7 ns |
Note: These values are for related classes of fluorescent dyes and illustrate the typical range and solvent dependence of fluorescence lifetimes.
Theoretical and Computational Chemistry Studies
Electronic Structure Calculations
Density Functional Theory (DFT) Applications
Density Functional Theory (DFT) has become a important tool for investigating the ground-state properties of molecules like 3,6-diaminophthalimide. researchgate.net DFT methods, such as B3LYP with a 6-31G(d,p) basis set, are employed to calculate optimized molecular structures, total energies, and various electronic properties. researchgate.net These calculations are crucial for understanding the influence of substituent positioning on the electronic and structural characteristics of the molecule. researchgate.net
The accuracy of DFT calculations allows for the prediction of a range of molecular properties, including ionization potentials, electron affinities, chemical potential, global hardness, and softness. researchgate.net These parameters provide a detailed picture of the molecule's reactivity and electronic behavior. The insights gained from DFT studies can complement experimental findings and guide the design of new materials with tailored properties. core.ac.uk
Higher-Level Ab Initio Methods
For more precise calculations, particularly when electron correlation effects are significant, higher-level ab initio methods are utilized. wikipedia.org These "first-principles" methods solve the electronic Schrödinger equation without empirical parameters, relying only on fundamental physical constants. wikipedia.org While computationally more demanding, methods like Møller–Plesset perturbation theory (MP) and Coupled Cluster (CC) theory provide a more accurate description of the electronic structure. wikipedia.org
Ab initio calculations are particularly valuable for studying systems where DFT may have limitations. For instance, in situations involving significant non-covalent interactions or charge transfer, higher-level methods can offer more reliable results. These methods have been instrumental in advancing the understanding of complex chemical phenomena. wikipedia.org
HOMO-LUMO Gap Analysis and Frontier Molecular Orbitals
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key components in understanding a molecule's electronic transitions and reactivity. youtube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that influences the molecule's optical and electronic properties. nih.gov
A smaller HOMO-LUMO gap generally corresponds to easier electronic excitation, which can lead to absorption at longer wavelengths. nih.gov The distribution of the HOMO and LUMO across the molecule reveals regions that are electron-donating (HOMO) and electron-accepting (LUMO). In this compound, the amino groups act as electron-donating moieties, influencing the energy and localization of the HOMO. This analysis is fundamental to explaining the molecule's charge transfer characteristics upon excitation.
Table 1: Frontier Molecular Orbital Energies and HOMO-LUMO Gap for this compound (Exemplary Data)
| Orbital | Energy (eV) |
| HOMO | -5.8 |
| LUMO | -2.1 |
| HOMO-LUMO Gap | 3.7 |
Note: The values in this table are illustrative and can vary depending on the computational method and basis set used.
Excited State Calculations
Time-Dependent Density Functional Theory (TD-DFT) for Photophysical Properties
Time-Dependent Density Functional Theory (TD-DFT) is a powerful extension of DFT used to investigate the properties of electronic excited states. wikipedia.org It is widely used to calculate excitation energies, which correspond to the absorption wavelengths in a molecule's UV-visible spectrum. core.ac.ukwikipedia.org By solving the time-dependent Kohn-Sham equations, TD-DFT provides insights into the nature of electronic transitions, such as whether they are localized or involve charge transfer. aps.org
For molecules like this compound, TD-DFT calculations can predict the absorption and fluorescence spectra with reasonable accuracy. nih.gov These calculations help to interpret experimental spectra and understand how structural modifications would affect the photophysical properties. nih.gov However, it's important to be aware of the limitations of standard TD-DFT functionals, especially in accurately describing long-range charge transfer excitations. rsc.org
Analysis of Intramolecular Charge Transfer (ICT) States
A key feature of this compound's photophysics is the presence of an Intramolecular Charge Transfer (ICT) state. Upon photoexcitation, an electron is promoted from the HOMO, which is typically localized on the electron-donating amino groups and the phthalimide (B116566) ring, to the LUMO, which is primarily located on the electron-accepting phthalimide core. This spatial separation of electron density in the excited state is the hallmark of an ICT state.
The formation and nature of the ICT state are highly dependent on the molecular structure and the surrounding solvent environment. nih.gov Computational studies can model these effects and provide a detailed understanding of the factors that stabilize the ICT state. The analysis of ICT states is crucial for explaining the large Stokes shift and solvent-dependent fluorescence of this compound and related molecules. rsc.org
Computational Models for Excited-State Proton Transfer (ESIPT)
Excited-State Intramolecular Proton Transfer (ESIPT) is a significant photochemical process where a proton moves from a donor to an acceptor group within the same molecule upon photoexcitation. mdpi.com Computational models are crucial for understanding the mechanism, dynamics, and feasibility of such processes.
For phthalimide derivatives, Time-Dependent Density Functional Theory (TDDFT) is a commonly employed method to investigate ESIPT. nih.gov For instance, studies on the related molecule 3-Aminophthalimide (3AP) using TDDFT have revised previous assumptions about its ESIPT process. nih.gov These computational models involve calculating the potential energy surfaces (PES) of the molecule in its ground (S₀) and first excited (S₁) states. The PES maps the energy of the molecule as a function of the proton transfer reaction coordinate.
Molecular Dynamics Simulations
Conformational Analysis and Dynamic Behavior
Molecular dynamics (MD) simulations provide a method for studying the time-dependent behavior of molecules, including conformational changes and dynamics. nih.gov For this compound, MD simulations can reveal the flexibility of the molecule, particularly the rotation of the two amino groups and any puckering of the phthalimide ring system.
In related phthalimide compounds, conformational geometries can be significantly influenced by non-covalent interactions, such as n-π interactions between an amine and the phthalimide ring, which can lead to folded structures. mdpi.comresearchgate.net MD simulations can explore the conformational landscape, identifying low-energy conformers and the energy barriers between them. The dynamic behavior, such as the rate of interconversion between different conformations, can be analyzed by examining the simulation trajectories over time. This analysis can be presented through Gibbs free energy landscape analysis, which can predict conformational changes that occur during processes like ligand binding. nih.gov
Intermolecular Interactions in Solution and Solid State
The behavior of this compound in condensed phases is governed by a variety of intermolecular interactions. Computational studies are vital for characterizing these forces in both solution and the solid state.
In the solid state, the packing of molecules is dominated by hydrogen bonds and π-π stacking interactions. mdpi.comnih.gov For this compound, the amino groups can act as hydrogen bond donors, while the carbonyl oxygens of the phthalimide ring act as acceptors. These N-H···O hydrogen bonds can link molecules into extended networks, significantly influencing the crystal structure. mdpi.com Furthermore, the aromatic phthalimide core allows for π-π stacking interactions, where the planar rings of adjacent molecules overlap, contributing to crystal stability. mdpi.com The interplay between these interactions can be investigated using DFT calculations on molecular clusters to determine their geometries and energies. nih.gov
In solution, these interactions persist but are modulated by the solvent. Solvatochromic studies, which analyze changes in the molecule's electronic spectra in different solvents, can be combined with computational models to understand solute-solvent interactions. mdpi.com MD simulations can explicitly model the solvent molecules around this compound, providing a detailed picture of the solvation shell and the specific hydrogen bonds formed with protic or aprotic solvents.
Table 1: Summary of Intermolecular Interactions in Phthalimide Systems
| Interaction Type | Description | State | Computational Method |
| Hydrogen Bonding | Between amine (donor) and carbonyl (acceptor) groups (N-H···O). | Solid & Solution | DFT, MD Simulations |
| π-π Stacking | Overlap of aromatic phthalimide rings between adjacent molecules. | Solid State | DFT, Crystal Structure Analysis |
| n-π Interactions | Interaction between the lone pair of an amine and the π-system of the phthalimide ring. | Solid & Solution | DFT, NMR Dynamics |
| Solvatochromism | Interactions with solvent molecules influencing electronic spectra. | Solution | MD Simulations, Solvatochromic Models |
Prediction of Spectroscopic Parameters
Simulated UV-Vis and Fluorescence Spectra
Computational chemistry allows for the a priori prediction of spectroscopic properties, which can aid in the interpretation of experimental data. The simulation of UV-Vis absorption and fluorescence spectra for this compound is typically performed using TDDFT. nih.govsobereva.com
The UV-Vis absorption spectrum is simulated by calculating the vertical excitation energies from the optimized ground state geometry to various excited states. The absorption maximum (λmax) corresponds to the π-π* electronic transition within the conjugated system of the molecule. researchgate.net For a related diamine, the maximum UV-Vis absorption was observed at 305 nm. researchgate.net
Fluorescence spectra are simulated by first optimizing the geometry of the first singlet excited state (S₁), in accordance with Kasha's rule, which posits that emission generally occurs from the lowest vibrational level of the S₁ state. sobereva.com The emission energy is then calculated as the energy difference between the optimized S₁ state and the ground state geometry. The resulting simulated spectrum can be compared with experimental data to validate the computational model. researchgate.net Software like Multiwfn can be used to process the output from quantum chemistry calculations to generate these spectra. sobereva.com
Vibrational Frequency Predictions
The prediction of vibrational frequencies, which correspond to the peaks in an infrared (IR) spectrum, is a standard application of computational chemistry, typically using DFT with functionals like B3LYP. nih.gov These calculations involve computing the second derivatives of the energy with respect to the atomic positions to find the normal modes of vibration.
For this compound, key vibrational modes would include:
N-H stretching: From the two primary amine groups.
C=O stretching: Symmetric and asymmetric stretches of the two carbonyl groups in the imide ring.
Aromatic C=C stretching: Vibrations within the benzene (B151609) ring.
C-N stretching: From the bonds connecting the amino groups and the imide nitrogen to the ring.
While these predictions are powerful, they are known to have systematic errors, and calculated frequencies are often scaled by an empirical factor to improve agreement with experimental data. nist.gov Comparing the predicted vibrational spectra for different potential isomers or hydrogen-bonded complexes can help in identifying the structures present in an experimental sample.
Table 2: Predicted Key Vibrational Modes for this compound
| Vibrational Mode | Functional Group | Typical Frequency Range (cm⁻¹) |
| N-H Stretch | Primary Amine (-NH₂) | 3300 - 3500 |
| C=O Stretch | Imide (-C(O)NC(O)-) | 1700 - 1780 |
| Aromatic C=C Stretch | Benzene Ring | 1450 - 1600 |
| C-N Stretch | Amine, Imide | 1250 - 1350 |
Quantum Chemical Descriptors
Quantum chemical descriptors are numerical values derived from the electronic structure of a molecule that help in predicting its chemical behavior and reactivity. niscpr.res.in These descriptors are often calculated using methods like Density Functional Theory (DFT). asianpubs.orgniscpr.res.in Key descriptors include ionization potential, electron affinity, electronegativity, chemical hardness, and softness, which are typically determined from the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). niscpr.res.inias.ac.in
Ionization Potential (IP) is the minimum energy required to remove an electron from a gaseous atom or molecule. rug.nllibretexts.org A lower ionization potential indicates that the molecule can be more easily oxidized. In computational studies, the ionization potential can be approximated by the negative of the energy of the HOMO (I ≈ -EHOMO). niscpr.res.in
Electron Affinity (EA) is the energy change that occurs when an electron is added to a neutral atom or molecule in the gaseous state. libretexts.orglibretexts.org A more positive or less negative electron affinity suggests a greater propensity for the molecule to accept an electron and become an anion. libretexts.org Computationally, electron affinity is often approximated by the negative of the energy of the LUMO (A ≈ -ELUMO). niscpr.res.in
These two properties are fundamental in understanding the redox behavior of a compound. While specific experimental or calculated values for this compound require dedicated computational studies, the principles remain universally applicable.
Table 1: Conceptual Data for Ionization Potential and Electron Affinity of this compound (Note: The following table is illustrative. The values are conceptual and would be determined through specific computational calculations, such as DFT.)
| Descriptor | Formula | Conceptual Significance for this compound |
| Ionization Potential (IP) | I ≈ -EHOMO | Represents the energy needed to remove an electron. A specific value would quantify its tendency to act as an electron donor. |
| Electron Affinity (EA) | A ≈ -ELUMO | Represents the energy change upon gaining an electron. A specific value would quantify its ability to act as an electron acceptor. |
Building upon ionization potential and electron affinity, a further set of descriptors can be derived that provide more nuanced insight into the reactivity of this compound. These are electronegativity, chemical hardness, and chemical softness, which are central to concepts like the Hard and Soft Acids and Bases (HSAB) theory. wikipedia.orglscollege.ac.in
Electronegativity (χ) , as defined by Mulliken, is the average of the ionization potential and electron affinity. wikipedia.org It measures the ability of a molecule to attract electrons. χ = (I + A) / 2
Chemical Hardness (η) is a measure of a molecule's resistance to a change in its electron distribution. ias.ac.in Hard molecules have a large HOMO-LUMO gap, making them less reactive, while soft molecules have a small HOMO-LUMO gap, indicating higher reactivity. ias.ac.in η = (I - A) / 2
Chemical Softness (S) is the reciprocal of chemical hardness and is a measure of how easily the electron cloud of a molecule can be polarized. ias.ac.in S = 1 / η
These descriptors are crucial for predicting how this compound might interact with other chemical species. For instance, according to the HSAB principle, hard acids prefer to react with hard bases, and soft acids with soft bases. wikipedia.orglscollege.ac.in The calculated values of hardness and softness for this compound would help classify it within this framework.
Table 2: Conceptual Data for Global Reactivity Descriptors of this compound (Note: This table is for illustrative purposes. The values would be derived from the calculated Ionization Potential and Electron Affinity.)
| Descriptor | Formula | Conceptual Significance for this compound |
| Electronegativity (χ) | χ = (I + A) / 2 | Indicates the overall tendency of the molecule to attract electrons in a chemical bond. |
| Chemical Hardness (η) | η = (I - A) / 2 | A larger value would suggest higher stability and lower reactivity, corresponding to a larger HOMO-LUMO gap. |
| Chemical Softness (S) | S = 1 / η | A larger value would indicate greater polarizability and higher reactivity. |
Applications in Advanced Materials Science
Supramolecular Architectures and Self-Assembly
π-π Stacking Interactions in Molecular Systems
The planar, aromatic nature of the 3,6-diaminophthalimide core inherently promotes π-π stacking interactions, which are crucial in dictating the solid-state packing and, consequently, the material's bulk properties. Evidence of these interactions is found in early studies of the compound's crystalline forms.
Detailed Research Findings: Historical research has identified that this compound can crystallize into at least two distinct polymorphic forms, a phenomenon directly influenced by different π-π stacking arrangements. rsc.org One form presents as bright red, acicular needles when crystallized from alcohol at room temperature, while another appears as golden-brown plates when crystallized at higher temperatures (100°C). rsc.org The red form has been observed to slowly convert to the more stable brown form over time. rsc.org The existence of these polymorphs underscores the ability of the molecule's self-assembly to be directed into different packing motifs, a key characteristic for controlling the optoelectronic properties of organic materials. While detailed crystallographic analysis of these specific polymorphs, including interplanar distances and stacking geometries, is not extensively detailed in recent literature, the observation of polymorphism itself is a strong indicator of significant π-π stacking influence.
Furthermore, the derivatization of this compound, for instance by converting the amino groups to acetamido groups to form 3,6-diacetamidophthalimide, also results in crystalline materials whose properties are governed by solid-state packing. rsc.org Such derivatives are noted for their solubility in various organic solvents and strong blue fluorescence in solution, indicating that modifications to the core structure can tune these intermolecular forces and resulting optical characteristics. rsc.org
Cocrystallization for Tunable Luminescence
While specific studies on the cocrystallization of this compound for tunable luminescence are not widely documented, the inherent photophysical properties of the molecule itself make it a foundational chromophore for creating materials with responsive and tunable light emission. Its strong fluorescence and sensitivity to the local environment (solvatochromism) are key attributes.
Detailed Research Findings: this compound is well-established as a reliable fluorescence standard in spectroscopy. researchgate.netresearchgate.net It is recognized for its high and stable fluorescence quantum yield (QY), which has been reported to be 0.60 in solution. researchgate.netresearchgate.net This high intrinsic emissivity is a critical prerequisite for its use in luminescent materials.
The compound exhibits pronounced positive fluorescence solvatochromism, where the fluorescence band shows a bathochromic (red) shift as the polarity of the solvent increases. researchgate.net This behavior is indicative of a significant increase in the molecular dipole moment upon photoexcitation, a property that has been quantitatively studied. Early theoretical and experimental work on a series of phthalimide (B116566) derivatives, including this compound, determined the electric dipole moment in the excited state to be approximately 5.4 Debye, a notable increase from the ground state. acs.org This sensitivity to the environment allows for the tuning of its emission color simply by changing the polarity of its matrix or by introducing specific functional groups, a principle that is fundamental to the design of "smart" materials. The polarized fluorescence of this compound has also been measured, providing further insight into its electronic transition properties, which is crucial for applications in polarized light-emitting devices and sensors. researchgate.net
Table 1: Photophysical Properties of this compound
| Property | Value | Conditions | Reference |
| Fluorescence Quantum Yield | 0.60 | In solution, used as a standard | researchgate.net, researchgate.net |
| Excited State Dipole Moment | 5.4 D | Calculated based on solvatochromic shifts | acs.org |
Design of Organic Semiconductors and Charge Transport Materials
This compound and its derivatives have been explored as components in organic semiconducting materials, particularly for applications in organic light-emitting diodes (OLEDs). Its electron-accepting nature, combined with its luminescent properties, makes it a candidate for use in both emissive and charge-transporting layers.
Detailed Research Findings: In the design of novel polymers for OLEDs, this compound has been used as a standard for determining the fluorescence quantum yield of new emissive materials. researchgate.netresearchgate.net Its incorporation into polymer structures has been investigated to create materials with specific functionalities. For instance, research into ureidophthalimide-based foldamers—polymers that adopt a specific, folded secondary structure—has utilized this compound. tue.nl In one study, a polymer was created by linking this compound with an oligo(p-phenylene vinylene) (OPV) derivative. tue.nl It was observed that the resulting polymer lacked significant fluorescence, which was attributed to an efficient electron transfer from the electron-donating OPV3 unit to the electron-accepting phthalimide moiety. tue.nl This fluorescence quenching demonstrates the potential of the this compound unit to function as an electron acceptor, a critical property for creating n-type or charge-separating materials in organic electronics.
This electron-accepting characteristic is valuable for designing single-layer OLEDs where a polymer chain contains both hole-transporting and electron-transporting/emissive moieties. For example, copolymers based on polyvinylcarbazole (a hole transporter) and 1,8-naphthalimide (B145957) derivatives (electron-transporting emitters) have been synthesized, where this compound serves as a benchmark for photophysical characterization. researchgate.netresearchgate.net The principle of combining donor and acceptor units within a single material to manage charge transport and emission is a cornerstone of modern organic semiconductor design.
Applications As Fluorescent Probes and Sensors
Design Principles for 3,6-Diaminophthalimide-Based Probes
The design of fluorescent probes based on this compound hinges on the strategic integration of a fluorophore, a recognition site (receptor), and often a spacer unit. almacgroup.com The core principle involves modulating the fluorescence output of the this compound core in response to the binding of a target analyte to the receptor. almacgroup.com This modulation is achieved through carefully engineered photophysical mechanisms.
The change in fluorescence intensity, whether an enhancement ("turn-on") or a decrease ("turn-off"), is governed by several key photophysical processes. The most prominent mechanisms employed in this compound-based probes are Photoinduced Electron Transfer (PeT) and Intramolecular Charge Transfer (ICT).
Photoinduced Electron Transfer (PeT): PeT is a primary mechanism for creating "turn-on" sensors. wikipedia.orgrsc.org In the "off" state, the probe is non-fluorescent or weakly fluorescent because, upon excitation of the fluorophore, an electron is transferred from the receptor (donor) to the excited fluorophore (acceptor), quenching the fluorescence. almacgroup.comwikipedia.org This process is thermodynamically favorable. almacgroup.com When the receptor binds to a target analyte, its electron-donating ability is suppressed. rsc.org This change makes the PeT process thermodynamically unfavorable, thus blocking the quenching pathway and "turning on" the fluorescence of the this compound core. almacgroup.com
Intramolecular Charge Transfer (ICT): ICT is a process that occurs in "push-pull" molecules, where an electron-donating group is connected to an electron-accepting group through a π-conjugated system. nih.govresearchgate.net Upon photoexcitation, an electron moves from the donor to the acceptor, creating a charge-separated excited state. ossila.com This ICT state can be influenced by environmental factors or analyte binding. In some probe designs, analyte interaction can enhance the ICT process, leading to a more pronounced charge separation and often a red-shifted emission. nih.gov In other cases, binding can disrupt the ICT pathway. For example, a Twisted Intramolecular Charge Transfer (TICT) state can be formed when parts of the molecule twist relative to each other in the excited state. rsc.org This twisted state is often non-emissive. If analyte binding prevents this twisting, fluorescence can be restored or enhanced. rsc.org
Turn-off Mechanisms: Conversely, a "turn-off" or quenching response can be engineered. rsc.org This often occurs when the probe binds to an analyte, such as certain metal ions, which introduces a new, efficient non-radiative decay pathway. This can happen through mechanisms like enhanced intersystem crossing promoted by heavy atoms or energy transfer to the bound analyte. rsc.org
To achieve selectivity, the this compound fluorophore is functionalized with a specific recognition moiety (receptor) that has a high affinity for the target analyte. nih.gov The design of this receptor is crucial for the probe's specificity and sensitivity.
Receptor Design: The choice of receptor is dictated by the analyte of interest. almacgroup.com For metal ions, common receptors include chelating agents like dipicolylamine or crown ethers that can selectively coordinate with specific ions. almacgroup.com For anions like phosphate (B84403), receptors containing zinc complexes or other Lewis acidic sites are used. almacgroup.com
Reaction-Based Sensing: An alternative to simple binding is a reaction-based approach. Here, the probe is designed to undergo a specific and irreversible chemical reaction with the analyte. researchgate.net This reaction transforms the probe from a non-fluorescent to a highly fluorescent species (or vice versa). This strategy often provides very high selectivity, as the reaction conditions can be tuned to be specific for a single type of analyte, such as hydrazine (B178648). researchgate.netnih.gov This approach frequently involves the formation or cleavage of specific chemical bonds, leading to a dramatic change in the electronic structure of the fluorophore.
Chemo- and Biosensing Applications (In Vitro/Analytical Context)
The versatile design principles of this compound have led to the development of probes for a range of important analytes in analytical and in vitro settings.
Hydrazine is a highly toxic and hazardous industrial chemical, making its sensitive and selective detection crucial for environmental and health monitoring. researchgate.net Probes based on this compound have been developed for this purpose, often utilizing a reaction-based, turn-on fluorescence mechanism. researchgate.netnih.gov A common strategy involves a condensation reaction between hydrazine and a carbonyl group (like an aldehyde or ketone) attached to the fluorophore scaffold. nih.gov This reaction forms a stable heterocyclic ring, which alters the electronic properties of the system, blocks the PeT quenching pathway, and restores the fluorescence of the phthalimide (B116566) core. nih.gov
Table 1: Examples of Fluorescent Probes for Hydrazine Detection
| Probe Type | Analyte | Mechanism | Fluorescence Change | Limit of Detection (LOD) | Reference |
|---|---|---|---|---|---|
| Anthracene-based | Hydrazine | Reaction-based; five-membered ring formation and dehydration | Turn-on (173-fold increase) | 7.7 ppb | nih.gov |
| Pyrene-based | Hydrazine | Reaction-based; five-membered ring formation and dehydration | Turn-on (83-fold increase) | 5.4 ppb | nih.gov |
| Thiazepine-based | Hydrazine | Hydrazine-trapping approach | Turn-on | 50 nM | mdpi.com |
| Coumarin-based | Hydrazine | Reaction-based | Turn-on (pale green to light blue) | 8.32 ppb (260 nM) | nih.gov |
Note: While not all probes in the table are explicitly derived from this compound, they illustrate the common principles of reaction-based hydrazine sensing that are applied to it.
The amino groups on the this compound core are basic and can be protonated at low pH. This protonation significantly alters the electronic properties of the molecule, making it an intrinsic pH sensor. The protonation of the amino groups can disrupt the ICT character of the molecule or influence its ability to participate in PeT, leading to a change in fluorescence intensity or a shift in the emission wavelength. nih.gov
Probes based on this principle can function as "off-on" switches. nih.gov For instance, in its deprotonated (basic) form, a probe might be highly fluorescent. Upon protonation in an acidic environment, the electron-donating ability of the amino groups is diminished, which can lead to fluorescence quenching. nih.gov The specific pH range over which the sensor operates can be tuned by modifying the substituents on the phthalimide ring, which alters the pKa of the amino groups. Fluorescent probes are considered powerful tools for pH measurement, with some optical sensors achieving an accuracy of ±0.001 pH units. nih.gov
This compound derivatives are effective fluorescent chemosensors for various metal ions. nih.gov The design typically involves attaching a metal-chelating ligand to the fluorophore. rsc.org When the target metal ion binds to the ligand, it can trigger a "turn-on" or "turn-off" response.
Turn-on Sensing: In many cases, the unbound chelator acts as a PeT quencher for the fluorophore. Upon binding a metal ion like Zn²⁺ or Al³⁺, the electron-donating ability of the chelator is suppressed, inhibiting PeT and causing a significant increase in fluorescence. rsc.orgnih.gov
Turn-off Sensing: For other metal ions, particularly paramagnetic ones like Cu²⁺ or Fe³⁺, binding to the chelator often leads to fluorescence quenching. rsc.org This can occur through several mechanisms, including energy transfer from the excited fluorophore to the metal ion or through the introduction of efficient non-radiative decay pathways due to the paramagnetic nature of the ion.
The selectivity of the probe for a particular metal ion is determined by the design of the chelating ligand. nih.gov
Table 2: Examples of this compound-Type Probes for Metal Ion Detection
| Probe Type | Analyte | Mechanism | Fluorescence Change | Limit of Detection (LOD) | Reference |
|---|---|---|---|---|---|
| Benzimidazole-derived | Cu²⁺ | Turn-off (ESIPT inhibition) | Quenching of 542 nm emission | 0.16 µM | rsc.org |
| Benzimidazole-derived | Zn²⁺ | Ratiometric Turn-on (ESIPT inhibition) | Decrease at 542 nm, new peak at 462 nm | 0.1 µM | rsc.org |
| MOF-based (ESIPT) | Al³⁺ | Turn-off-on | Turn-off (0-1.2 µM), Turn-on (4.2-15 µM) | 28 nM | nih.gov |
Note: ESIPT (Excited-State Intramolecular Proton Transfer) is another mechanism that can be modulated by ion binding, as seen in some of the examples.
Imaging in Cellular Environments (Mechanism-Focused, Not Clinical)
The utility of this compound and its derivatives in cellular imaging is predicated on the fluorophore's sensitivity to the polarity and viscosity of its microenvironment. This property, known as solvatochromism, allows it to function as a reporter on subcellular conditions. The primary mechanism involves intramolecular charge transfer (ICT), where the electron-donating amino groups and the electron-accepting phthalimide core create a dipolar excited state.
In polar solvents, such as the aqueous cytoplasm, the excited state is stabilized, often leading to a red-shifted emission and, in many cases, significant quenching of the fluorescence intensity. Conversely, when the probe enters a non-polar, hydrophobic environment, such as a lipid droplet or a cell membrane, its fluorescence quantum yield can increase dramatically, leading to a "turn-on" signal.
This mechanism allows for high-contrast imaging of specific organelles without the need for covalent labeling. A probe based on this scaffold can be designed to be freely diffusing and weakly fluorescent in the cytoplasm but become brightly emissive upon partitioning into the lipid-rich, non-polar interior of a target organelle. The change in fluorescence provides a direct readout of the probe's localization and the nature of its immediate surroundings.
Derivatives of the closely related aminophthalimide and naphthalimide family have demonstrated this principle effectively. For instance, probes are designed to specifically accumulate in mitochondria, where changes in membrane potential, an indicator of cell health, alter the local environment and thus the probe's fluorescence output. nih.gov The mechanism is not based on a specific chemical reaction but on the physical response of the fluorophore's excited state to the environmental polarity and rigidity within the organelle. nih.gov
Table 1: Environmental Influence on Aminophthalimide-type Fluorophore Emission
| Environment | Relative Polarity | Typical Fluorescence Response | Underlying Mechanism |
|---|---|---|---|
| Aqueous Cytosol | High | Low Intensity / Quenched | Excited state stabilization by polar solvent molecules, promoting non-radiative decay pathways. |
| Lipid Droplet | Low | High Intensity / "Turn-On" | Reduced interaction with polar molecules in a non-polar environment, favoring radiative decay (fluorescence). |
| Cell Membrane Interior | Low | High Intensity / "Turn-On" | Hydrophobic environment restricts molecular motion and reduces non-radiative decay, enhancing fluorescence. |
Enzyme Activity Monitoring (In Vitro)
The this compound core can be engineered into activatable probes for the in vitro monitoring of enzyme activity. mdpi.com The fundamental design of such a probe, often called an activity-based probe, involves three key components: the fluorophore (this compound), a recognition moiety specific to the target enzyme, and a linker.
The mechanism relies on modulating the fluorescence of the diaminophthalimide core. In its "off" state, the probe is non-fluorescent or weakly fluorescent. This quenching is typically achieved by attaching an enzyme-cleavable group to one of the amino functionalities. This modification alters the electronic properties of the fluorophore, disrupting the ICT character or introducing a quenching pathway.
Upon introduction to a sample containing the target enzyme, the enzyme recognizes and cleaves the specific recognition moiety. This cleavage event liberates the quenching group, restoring the original this compound structure. The restoration of the electronic structure "turns on" the fluorescence, and the rate of fluorescence increase is directly proportional to the enzymatic activity. nih.govnih.gov This approach allows for highly sensitive and continuous measurement of enzyme kinetics in a laboratory setting. mdpi.com
For example, a probe for a specific protease could be constructed by linking a peptide sequence recognized by that protease to one of the amino groups of the phthalimide core. Before cleavage, the probe is quenched. After the protease cleaves the peptide, the core fluorophore is released, resulting in a strong fluorescent signal. Reviews of probes based on the related 1,8-naphthalimide (B145957) scaffold show this principle applied to detect enzymes like nitroreductase (NTR) by cleaving a nitro group, which quenches fluorescence, to an amino group, which is highly emissive. maynoothuniversity.ie
Table 2: Components of a Hypothetical this compound-Based Enzyme Probe
| Component | Function | Example | State |
|---|---|---|---|
| Fluorophore | Signal Reporter | This compound | Off (Quenched by recognition moiety) |
| On (Fluorescent after cleavage) | |||
| Recognition Moiety | Substrate for Enzyme | Specific peptide sequence (for a protease) or a phosphate group (for a phosphatase) | Cleaved by the target enzyme |
| Linker | Connects Fluorophore and Recognition Moiety | Self-immolative or simple amide bond | Designed to release the fluorophore upon cleavage |
Development of Fluorescence Standards
A fluorescence standard is a chemical compound with well-characterized and highly stable photophysical properties used to calibrate fluorescence-based instruments and validate assays. The ideal standard should possess high photostability, a high and constant fluorescence quantum yield (QY) across different environments, and a lifetime that is independent of concentration. nih.govnih.gov
While this compound itself is not currently established as a primary fluorescence standard, its potential can be evaluated against these criteria. The photophysical properties of aminophthalimides and the closely related naphthalimides show both advantages and disadvantages. nih.govmdpi.com A major challenge for the candidacy of this compound as a reliable standard is its inherent sensitivity to the environment. Its fluorescence quantum yield and emission spectrum are often dependent on solvent polarity and pH. nih.gov This sensitivity, while advantageous for sensing applications, is a significant drawback for a standard, which requires predictable and stable performance.
However, derivatives could potentially be designed to overcome these limitations. For example, chemical modification could lock the molecule in a conformation that minimizes environmental sensitivity and enhances photostability. Established standards like Coumarin 6 are valued for their stable lifetimes and QY in various solvents, providing a benchmark for comparison. nih.govresearchgate.net For this compound or a derivative to be considered a viable standard, it would need to demonstrate similar robustness and its photophysical properties would require rigorous characterization. nih.gov
Table 3: Comparison of Ideal Fluorescence Standard Properties vs. Aminophthalimide Properties
| Property | Ideal Fluorescence Standard | Typical Properties of Aminophthalimides | Feasibility Notes |
|---|---|---|---|
| Quantum Yield (QY) | High and independent of solvent | Variable; often high in non-polar solvents but quenched in polar solvents. nih.gov | Poor, unless structurally modified to reduce solvent sensitivity. |
| Photostability | High; resistant to photobleaching | Generally good, but can be application-dependent. mdpi.com | Moderate to good; a potential strength. |
| Lifetime | Stable and independent of concentration/solvent | Can be solvent- and pH-dependent. nih.gov | Poor for the parent compound; requires improvement. |
| Spectral Shape | Consistent emission profile | Emission maximum is often subject to solvatochromic shifts. nih.gov | Poor; the shift is a defining but undesirable trait for a standard. |
Future Directions and Research Opportunities
Novel Synthetic Methodologies for Enhanced Scalability
While laboratory-scale syntheses of 3,6-diaminophthalimide have been established, a critical future direction lies in the development of novel synthetic methodologies that offer enhanced scalability and efficiency. nih.gov Traditional batch processes, while effective for producing small quantities, often face challenges in terms of reaction time, yield, and purification when scaled up for industrial production. mdpi.com
A promising avenue for overcoming these limitations is the adoption of continuous flow chemistry . mdpi.comresearchgate.netrsc.org This approach offers precise control over reaction parameters such as temperature, pressure, and stoichiometry, leading to improved yields, higher purity, and significantly reduced reaction times. mdpi.comjcu.edu.au The application of flow chemistry to the synthesis of phthalimide (B116566) derivatives has already demonstrated its potential for efficient and scalable production. mdpi.comresearchgate.net Future research will likely focus on designing and optimizing multi-step continuous flow systems for the synthesis of this compound, potentially integrating in-line purification and real-time monitoring to streamline the manufacturing process. mdpi.comnih.gov Such advancements are crucial for making this compound and its derivatives more accessible for large-scale applications.
Another key area of development is process intensification , which aims to create substantially smaller, cleaner, and more energy-efficient technologies. frontiersin.orgmdpi.comaiche.orgunito.it This can be achieved through the use of microreactors, which offer high surface-to-volume ratios for enhanced heat and mass transfer, and alternative energy sources like microwaves or ultrasound to accelerate reaction rates. frontiersin.orgmdpi.comunito.it The development of solvent-free or green solvent-based synthetic routes, potentially catalyzed by recyclable and environmentally benign catalysts like zeolites, also represents a significant step towards sustainable and scalable production. beilstein-journals.org
| Technology | Potential Advantages for this compound Synthesis |
| Continuous Flow Chemistry | Improved yield and purity, reduced reaction times, enhanced safety and control, easier scale-up. mdpi.comjcu.edu.au |
| Process Intensification | Smaller equipment footprint, lower energy consumption, reduced waste generation. frontiersin.orgmdpi.comaiche.org |
| Microreactors | Superior heat and mass transfer, precise control over reaction conditions. manetco.be |
| Alternative Energy Sources | Accelerated reaction rates, potential for novel reaction pathways. mdpi.com |
| Green Catalysis | Use of recyclable and environmentally friendly catalysts, reduced environmental impact. beilstein-journals.org |
Advanced Derivatization for Multifunctional Materials
The core structure of this compound, with its reactive amino groups, provides a versatile platform for advanced derivatization to create multifunctional materials with tailored properties. nih.govnih.gov Future research will focus on the strategic modification of this scaffold to access a wide range of functionalities for applications in electronics, photonics, and smart materials.
One of the most promising areas is the development of multifunctional polymers . nih.govmdpi.comrsc.orglu.seuobaghdad.edu.iq By incorporating this compound as a monomer or a functional unit into polymer chains, it is possible to create materials that combine its desirable photophysical properties with the processability and mechanical robustness of polymers. tue.nl For instance, polyimides derived from diaminophthalimides could exhibit strong fluorescence, making them suitable for applications in organic light-emitting diodes (OLEDs) and solid-state lighting. acs.org The synthesis of such polymers via methods like oxidative polymerization of aromatic diamines presents a viable route to these advanced materials. nih.gov
Another exciting frontier is the creation of supramolecular materials . nih.govnih.govwhiterose.ac.uk The directional hydrogen bonding capabilities of the phthalimide moiety can be exploited to drive the self-assembly of small molecules into highly ordered, dynamic structures. tue.nl These supramolecular assemblies can exhibit responsive behavior, changing their properties in response to external stimuli such as light, temperature, or the presence of specific analytes. This makes them ideal candidates for the development of smart materials, including sensors, drug delivery systems, and self-healing materials.
| Material Class | Potential Applications | Key Research Focus |
| Multifunctional Polymers | OLEDs, solid-state lighting, sensors, conductive polymers. nih.govacs.org | Synthesis of novel monomers, control over polymer architecture, tuning of optoelectronic properties. |
| Supramolecular Materials | Smart materials, sensors, drug delivery, self-healing materials. nih.govnih.gov | Design of self-assembling building blocks, understanding of non-covalent interactions, control over assembly-disassembly processes. |
Integration with Machine Learning and AI in Materials Design
Furthermore, ML can be used for the quantitative structure-property relationship (QSPR) modeling of this compound derivatives. acs.org By identifying the key molecular descriptors that correlate with specific properties, researchers can gain a deeper understanding of the underlying chemical principles and make more informed decisions in the design of new materials. acs.org This data-driven approach can help to optimize properties such as binding affinity for therapeutic targets or sensitivity and selectivity for sensor applications. mdpi.comnih.gov
| AI/ML Application | Potential Impact on this compound Research |
| In Silico Design | Accelerated discovery of new fluorescent probes and materials with tailored properties. researchgate.netrsc.org |
| Generative Models | Proposal of novel molecular structures beyond existing chemical intuition. livescience.com |
| QSPR Modeling | Deeper understanding of structure-property relationships to guide rational design. acs.org |
| Property Prediction | Rapid screening of virtual libraries to identify high-potential candidates. nih.govmdpi.comnih.gov |
Exploration of New Sensing Paradigms
The inherent fluorescence of this compound and its sensitivity to the local environment make it an excellent candidate for the development of novel sensors. Future research will explore new sensing paradigms that leverage these properties for the detection of a wide range of analytes with high sensitivity and selectivity.
One promising direction is the design of chemosensors for ions and small molecules . By functionalizing the this compound core with specific recognition moieties, it is possible to create sensors that exhibit a change in their fluorescence properties upon binding to a target analyte. For example, the incorporation of a maleimide (B117702) group could create a sensor for thiols, while the addition of a crown ether could enable the detection of specific metal ions. rsc.org The development of ratiometric sensors, which show a change in the ratio of two emission wavelengths, is particularly attractive as it can provide more accurate and reliable measurements.
| Sensing Paradigm | Target Analytes | Key Research Focus |
| Chemosensors | Metal ions, anions, small organic molecules, thiols. rsc.org | Design of selective recognition units, development of ratiometric sensing mechanisms, improving sensitivity and response time. |
| Fluorescent Bio-probes | Enzymes, nucleic acids, reactive oxygen species, specific cellular organelles. researchgate.netrsc.org | Enhancing photostability and brightness, improving cell permeability and targeting, enabling in vivo imaging. |
Mechanistic Elucidation of Complex Photophysical Processes
A deeper understanding of the complex photophysical processes that govern the behavior of this compound in its excited state is crucial for the rational design of new materials with optimized properties. Future research in this area will employ a combination of advanced spectroscopic techniques and theoretical modeling to unravel the intricate details of its excited-state dynamics.
Time-resolved spectroscopy will play a pivotal role in this endeavor. wikipedia.orgresearchgate.netrp-photonics.comnih.gov Techniques such as transient absorption and time-resolved fluorescence spectroscopy can provide real-time information on the lifetimes of excited states, the rates of intersystem crossing, and the formation of transient species. nih.govnih.gov By studying how these processes are influenced by the molecular structure and the surrounding environment, researchers can gain valuable insights into the mechanisms of fluorescence, phosphorescence, and non-radiative decay. iupac.orgiupac.org
Complementing these experimental studies, theoretical and computational modeling will provide a detailed picture of the electronic structure and potential energy surfaces of this compound in its ground and excited states. aps.orgacs.org Quantum chemical calculations, such as time-dependent density functional theory (TD-DFT), can be used to predict spectroscopic properties, identify the nature of electronic transitions, and map out reaction pathways. acs.orgkobe-u.ac.jp The synergy between advanced spectroscopy and theoretical modeling will be essential for a comprehensive understanding of processes like excited-state intramolecular proton transfer (ESIPT) and twisted intramolecular charge transfer (TICT), which are often responsible for the unique photophysical properties of phthalimide derivatives. acs.orgrsc.org
| Research Technique | Information Gained |
| Time-Resolved Spectroscopy | Excited-state lifetimes, rates of photophysical processes, identification of transient species. wikipedia.orgresearchgate.netnih.gov |
| Theoretical & Computational Modeling | Electronic structure, potential energy surfaces, prediction of spectroscopic properties, elucidation of reaction mechanisms. acs.orgaps.orgkobe-u.ac.jp |
Q & A
Q. What are the key considerations in synthesizing 3,6-Diaminophthalimide in a laboratory setting?
-
Methodological Answer : Synthesis requires precise control of reaction conditions (e.g., temperature, solvent polarity, and stoichiometry of precursors like phthalic anhydride and diamines). Purification steps (recrystallization, column chromatography) must address byproduct formation, particularly imide ring stability. Analytical validation via melting point analysis and TLC is critical for confirming product identity .
-
Data Table :
Parameter Optimal Range Common Pitfalls Temperature 80-100°C Overheating leads to decomposition Solvent DMF or DMSO Polar aprotic solvents enhance solubility Reaction Time 6-12 hours Incomplete ring closure with shorter durations
Q. How should researchers characterize the purity and structural integrity of this compound?
- Methodological Answer : Use complementary spectroscopic techniques:
Q. What are the standard protocols for evaluating this compound’s photophysical properties?
- Methodological Answer : Conduct UV-Vis spectroscopy in solvents of varying polarity to assess absorption/emission maxima. Use fluorescence quantum yield calculations (relative to standards like quinine sulfate). For time-resolved studies, employ transient absorption spectroscopy to track excited-state dynamics .
Advanced Research Questions
Q. How can researchers design experiments to investigate this compound’s role in singlet oxygen generation?
Q. What experimental strategies are effective in resolving contradictory spectral data for this compound derivatives?
- Methodological Answer :
- Multi-Technique Validation : Cross-reference NMR, X-ray crystallography, and mass spectrometry to resolve ambiguities in tautomeric forms.
- Computational Modeling : Apply density functional theory (DFT) to predict vibrational frequencies and compare with experimental IR/Raman data .
- Statistical Analysis : Use principal component analysis (PCA) to identify outliers in spectral datasets .
Q. How can computational chemistry be integrated with experimental data to predict this compound’s reactivity patterns?
- Methodological Answer :
- Perform DFT calculations to map frontier molecular orbitals (HOMO/LUMO) and identify nucleophilic/electrophilic sites.
- Validate predictions with kinetic studies (e.g., reaction rates with electrophiles like methyl acrylate).
- Use molecular docking simulations to explore host-guest interactions in supramolecular systems .
Q. What frameworks guide the development of this compound-based sensors for metal ion detection?
- Methodological Answer :
Q. How should researchers address reproducibility challenges in catalytic applications of this compound?
- Methodological Answer :
Data Presentation and Analysis Guidelines
- Tables : Use standardized formats for reporting yields, spectroscopic data, and statistical parameters (e.g., R² values).
- Figures : Prioritize high-resolution spectra with baseline corrections. Label axes consistently (SI units) and include error bars for triplicate measurements .
- Ethical Practices : Disclose conflicts of interest and adhere to FAIR (Findable, Accessible, Interoperable, Reusable) data principles .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
